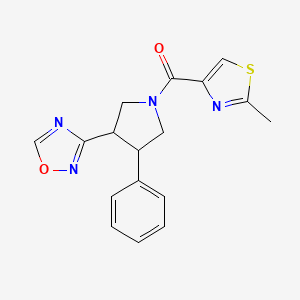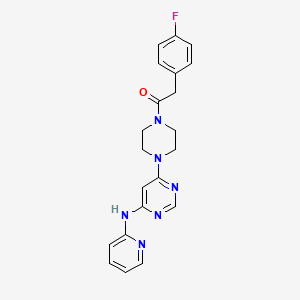
2-(4-Fluorophenyl)-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Fluorophenyl)-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethanone” is a chemical compound with potential biological activities . It’s a part of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives .
Synthesis Analysis
The synthesis of this compound is part of the broader field of medicinal chemistry, where pyrimidine moieties, which exhibit a wide range of pharmacological activities, are used in the design of privileged structures . The exact synthesis process of this specific compound is not detailed in the available resources.Applications De Recherche Scientifique
Metabolic Pathways and Drug Metabolism
One significant area of research involves understanding the metabolic pathways of related compounds. For example, the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor structurally related to the given compound, in chronic myelogenous leukemia patients was extensively studied. The research identified 34 metabolites through ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry, highlighting the parent drug's primary metabolic pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong et al., 2010).
Synthesis and Characterization of Novel Derivatives
Research on synthesizing and characterizing novel derivatives containing piperazine/morpholine moiety has been conducted. The study reported the one-pot Biginelli synthesis of dihydropyrimidinone derivatives, providing a simple and efficient method for obtaining compounds with potential bioactive properties (Bhat et al., 2018).
Antimicrobial and Antifungal Activities
The compound and its derivatives have been evaluated for antimicrobial and antifungal activities. For instance, synthesis and evaluation of dithiocarbamate derivatives bearing thiazole/benzothiazole rings demonstrated significant antimicrobial activity, indicating the potential for developing new antimicrobial agents based on this compound's structure (Yurttaş et al., 2016).
Anticancer Activity
Another research focus is the investigation of anticancer activity. Synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity revealed that some compounds exhibited good anticancer properties against various cancer cell lines, suggesting the potential therapeutic application of these compounds in cancer treatment (Kumar et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c22-17-6-4-16(5-7-17)13-21(29)28-11-9-27(10-12-28)20-14-19(24-15-25-20)26-18-3-1-2-8-23-18/h1-8,14-15H,9-13H2,(H,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVMPFZUIYKULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2592192.png)
![5-CHLORO-2-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE](/img/structure/B2592193.png)
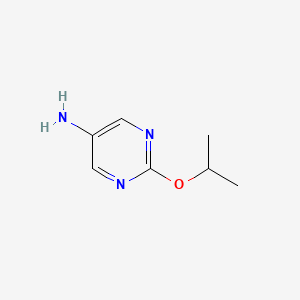
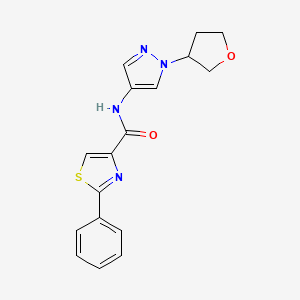
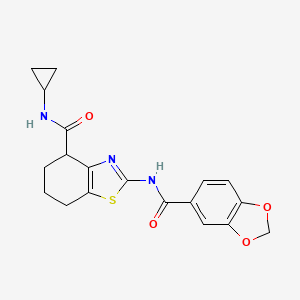
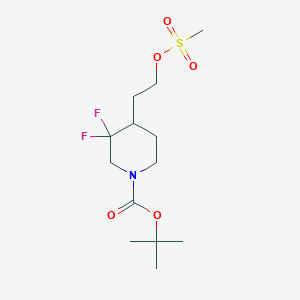
![2-[4-(Dimethylsulfamoyl)phenyl]ethanesulfonyl fluoride](/img/structure/B2592200.png)
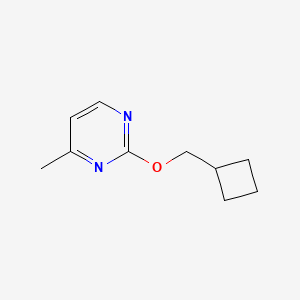

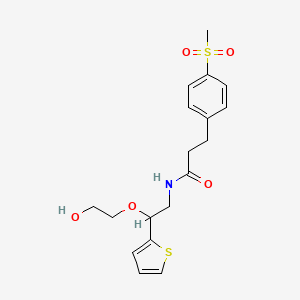

![(E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide](/img/structure/B2592208.png)
![N-[3-Oxo-3-[2-(triazol-1-ylmethyl)piperidin-1-yl]propyl]prop-2-enamide](/img/structure/B2592212.png)
